Divinylbenzene

Catalog No.
S569095
CAS No.
1321-74-0
M.F
C10H10
C6H4(CH=CH2)2
C10H10
M. Wt
390.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Divinylbenzene

CAS Number

1321-74-0

Product Name

Divinylbenzene

IUPAC Name

1,2-bis(ethenyl)benzene

Molecular Formula

C10H10
C6H4(CH=CH2)2
C10H10

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h3-8H,1-2H2

InChI Key

MYRTYDVEIRVNKP-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1C=C

Solubility

less than 1 mg/mL at 64° F (NTP, 1992)
In water, 52 mg/l @ 25 °C /Estimated/
Solubility in water: none
0.005%

Synonyms

1,2-divinylbenzene, divinyl benzene, divinylbenzene

Canonical SMILES

C=CC1=CC=C(C=C1)C=C.C=CC1=CC(=CC=C1)C=C.C=CC1=CC=CC=C1C=C

Cross-linking agent in polymers:

DVB is most commonly used as a cross-linking agent in the synthesis of polymers, particularly for ion exchange resins and adsorbents.

  • Ion exchange resins: DVB creates a three-dimensional network within the polymer matrix, preventing the polymer chains from collapsing and allowing the resin to retain its shape and functionality. This is crucial for ion exchange resins used in various applications, including water purification, chromatography, and metal ion separation [].
  • Adsorbents: Similar to ion exchange resins, DVB's cross-linking ability enhances the structural integrity and porosity of adsorbents, making them more efficient in capturing target molecules from a liquid or gas phase []. This is valuable in research areas like environmental remediation, drug delivery, and catalysis.

Precursor for functional materials:

DVB can be functionalized with various chemical groups, transforming it into a versatile building block for creating advanced materials with tailored properties.

  • Porous materials: By incorporating functional groups, researchers can design DVB-based materials with specific pore sizes and functionalities, enabling selective adsorption or separation of desired molecules []. This is relevant in areas like gas storage and separation, and drug delivery.
  • Catalyst supports: Functionalized DVB can be used as a support for catalysts, improving their stability, activity, and reusability []. This has applications in various chemical reactions and processes.

Biomedical research:

DVB finds limited but specific applications in biomedical research:

  • Drug delivery systems: DVB can be incorporated into drug delivery systems to control the release of therapeutic agents []. This can be achieved by designing DVB-based materials that degrade at a specific rate or respond to external stimuli.
  • Cell culture scaffolds: Functionalized DVB can be used to create scaffolds for cell culture, providing a three-dimensional environment for cell growth and differentiation []. This is valuable for studying cell-cell interactions and tissue engineering.

Divinylbenzene is an organic compound with the chemical formula C6H4(CH=CH2)2C_6H_4(CH=CH_2)_2, featuring a benzene ring substituted with two vinyl groups. It exists primarily as a mixture of meta and para isomers, with the ortho isomer typically being absent due to its conversion to naphthalene during synthesis. This compound is a colorless liquid with an aromatic odor, known for its high reactivity and flammability, making it a significant cross-linking agent in polymer chemistry .

  • DVB is a combustible liquid and can be harmful if inhaled or absorbed through the skin [].
  • It is important to handle DVB with appropriate personal protective equipment (PPE) in a well-ventilated area [].

Note:

  • This analysis focuses on the scientific research aspects of DVB.
  • Due to safety concerns, information regarding the mechanism of action (biological role) is not included.
  • It is important to consult Safety Data Sheets (SDS) for detailed information on handling and disposal procedures before working with DVB.
, including:

  • Polymerization: It can polymerize exothermically in the presence of initiators or catalysts, forming three-dimensional networks when copolymerized with styrene to produce styrene-divinylbenzene copolymers .
  • Substitution Reactions: The benzene nucleus can undergo halogenation, nitration, and sulfonation under acidic conditions. The Friedel-Crafts reaction is also applicable for functionalization .
  • Reactivity with Oxidizers: Divinylbenzene reacts vigorously with strong oxidizing agents and can produce gaseous hydrogen when reacting with reducing agents like alkali metals .

The primary synthesis method for divinylbenzene involves the thermal dehydrogenation of diethylbenzene:

C6H4(C2H5)2C6H4(C2H3)2+2H2C_6H_4(C_2H_5)_2\rightarrow C_6H_4(C_2H_3)_2+2H_2

This reaction yields a mixture of meta and para isomers. To prevent unwanted polymerization during storage, stabilizers such as 4-tert-butylcatechol are often added .

Divinylbenzene is widely used in various applications:

  • Ion Exchange Resins: It serves as a key component in the production of ion exchange resins, particularly for water purification and chemical separation processes .
  • Polymer Chemistry: As a cross-linking agent, it enhances the structural integrity of polymers, making it crucial in manufacturing materials like plastics and elastomers .
  • Merrifield Resins: These are used in peptide synthesis and other organic reactions due to their ability to form stable linkages with amino acids .

Studies on divinylbenzene interactions focus on its behavior in polymer matrices and its reactivity with various reagents. The swollen beads of styrene-divinylbenzene copolymers allow for rapid permeation by dissolved reagents, facilitating fast coupling reactions that follow second-order kinetics . Additionally, its interactions with biological systems are under investigation, particularly regarding its potential allergenic properties.

Divinylbenzene shares structural similarities with several compounds. Here are some notable comparisons:

CompoundStructureUnique Features
StyreneC6H5CH=CH2C_6H_5CH=CH_2Single vinyl group; less reactive than divinylbenzene.
Ethylene Glycol DimethacrylateC6H10O4C_6H_10O4Used as a cross-linking agent; more hydrophilic.
Trimethylolpropane TriacrylateC15H18O6C_{15}H_{18}O_{6}Contains three acrylate groups; used for UV-curable coatings.
Vinylbenzyl chlorideC9H9ClC_9H_9ClChlorinated vinyl compound; used in polymer synthesis.

Divinylbenzene's uniqueness lies in its dual vinyl groups that provide enhanced cross-linking capabilities compared to compounds with single vinyl groups, making it particularly valuable in producing robust polymer networks. Its ability to form copolymers further distinguishes it from similar compounds .

Catalytic Dehydrogenation of Diethylbenzene for Industrial-Scale DVB Synthesis

Divinylbenzene is predominantly manufactured through the catalytic dehydrogenation of diethylbenzene (DEB), a process that occurs at elevated temperatures and reduced pressures. This industrial process follows the chemical equation:

C₆H₄(C₂H₅)₂ → C₆H₄(C₂H₃)₂ + 2 H₂

The reaction involves the removal of hydrogen atoms from the ethyl groups attached to the benzene ring, converting them into vinyl groups. The commercial production typically employs fixed bed reactors with specialized catalyst systems to facilitate this transformation efficiently.

The catalyst composition plays a crucial role in achieving optimal yields and selectivity toward DVB production. Most industrial catalysts consist of iron oxide as the primary component, supplemented with chromium oxides and other metallic oxides that enhance catalytic activity. This catalyst system effectively promotes hydrogen abstraction from the ethyl groups while minimizing undesirable side reactions.

Operating conditions significantly impact the efficiency of DVB production through dehydrogenation. The process typically operates at temperatures ranging from 550°C to 600°C, with reactor temperatures carefully controlled to maximize conversion rates. Experiments have demonstrated that increasing the temperature from 550°C to 580°C substantially decreases the mole fraction of DEB at the reactor outlet, indicating higher conversion efficiency. However, further temperature increases beyond 580°C show diminishing returns in terms of additional DEB conversion.

Pressure conditions are equally important, with most industrial processes operating at sub-atmospheric pressures to facilitate the dehydrogenation reaction thermodynamically. The catalyst weight and time factor (defined as catalyst weight divided by volumetric feed rate) also influence reactor performance significantly. Research has identified an optimal time factor of approximately 825 g/h.mol for maximizing DVB production.

The dehydrogenation reaction actually proceeds through two sequential steps. Initially, DEB converts to ethylvinylbenzene (EVB) through single dehydrogenation, followed by conversion of EVB to DVB through a second dehydrogenation step. This sequential process explains the presence of both EVB and DVB in the product stream, with reaction temperatures influencing their relative proportions.

Temperature (°C)DEB mole fraction (%)EVB mole fraction (%)DVB mole fraction (%)
550~65~15<10
580~40~25~15
600~38~20~22

The industrial process typically incorporates steam injection alongside the DEB feed, which serves multiple functions: it prevents coke formation on the catalyst surface, provides thermal energy for the endothermic reaction, and shifts the reaction equilibrium toward product formation by diluting the hydrogen concentration. After reaction completion, the product stream undergoes condensation and distillation to separate DVB from unreacted DEB and the EVB intermediate.

Copolymerization Techniques for Styrene-Divinylbenzene Networks

Styrene-divinylbenzene (S-DVB) copolymers represent one of the most industrially significant applications of divinylbenzene. Various polymerization techniques have been developed to synthesize these copolymers, with suspension polymerization being the predominant method for producing bead-form materials widely used in ion exchange resins, chromatographic media, and polymer-supported catalysts.

Suspension polymerization involves dispersing the organic phase containing styrene, DVB, an initiator, and possibly a diluent in an aqueous phase containing a suspending agent. The resulting droplets are stabilized by the suspending agent and polymerize into solid beads. Poly(vinyl alcohol) (PVA) is commonly employed as the suspending agent, typically at concentrations around 0.09% by monomer weight. The organic phase often contains benzoyl peroxide (BPO) as the initiator at concentrations ranging from 0.1% to 2.0% based on monomer weight.

The kinetics of styrene-DVB copolymerization present unique characteristics due to the bifunctional nature of DVB. Research has demonstrated that DVB is consumed more readily than styrene in the early stages of polymerization because of its dual functionality. This differs from expected reactivity ratios, with styrene having r₁ = 0.26±0.25 and DVB having r₂ = 1.18±0.17. This reactivity pattern leads to crosslinking occurring predominantly in the early stages of copolymerization, followed by slower gel formation in later stages.

Several factors influence the properties of the resulting S-DVB copolymers:

  • Initiator concentration - Higher initiator concentrations increase conversion rates and promote formation of more spherical beads. However, excessive initiator concentrations can lead to rapid polymerization and particle agglomeration.

  • Temperature - Reaction temperature significantly impacts polymerization kinetics, with higher temperatures accelerating the reaction. For example, when using TBEC as initiator at 135°C, 40% conversion can be achieved in just 50 minutes, compared to 600 minutes when using BPO at 120°C.

  • Agitation rate - Proper agitation ensures uniform bead size distribution and prevents coalescence of monomer droplets.

  • DVB concentration - The amount of DVB directly affects the degree of crosslinking and consequently the physical properties of the resulting copolymer, including swelling capacity, porosity, and mechanical strength.

Modern approaches to S-DVB copolymerization include controlled radical polymerization techniques such as nitroxide-mediated radical polymerization (NMRP). This method employs controllers like 2,2,6,6-tetramethyl-1-piperidinoxyl (TEMPO) alongside initiators such as tert-butylperoxy-2-ethylhexyl carbonate (TBEC) to achieve better control over molecular weight distribution and crosslinking density.

The kinetic analysis of S-DVB copolymerization reveals deviations from classical free radical polymerization kinetics, with second-order behavior observed with respect to monomer concentration, rather than the expected first-order dependence. Activation energies around 42 kJ/mol have been reported for this system, reflecting the complex interplay between polymerization and crosslinking reactions.

Precipitation Polymerization Strategies for Monodisperse Microsphere Fabrication

Precipitation polymerization represents a powerful technique for synthesizing monodisperse poly(divinylbenzene) (PDVB) microspheres, which find applications in chromatographic media, solid-phase extraction materials, and catalyst supports. This method offers significant advantages in achieving uniform particle size distributions without the need for surfactants or stabilizers typically required in suspension or emulsion polymerization.

In precipitation polymerization, the reaction begins in a homogeneous solution where both monomer and initiator are soluble in the reaction medium. As polymerization proceeds, the forming polymer chains become insoluble and precipitate from solution. The unique aspect of DVB precipitation polymerization is that it involves radical reactions between macromonomer particles and newly formed oligomers, ultimately leading to the formation of discrete microspheres.

The mechanism of PDVB microsphere formation through precipitation polymerization has been elucidated through innovative experimental approaches. In one revealing study, researchers modified the residual surface vinyl groups in PDVB microspheres through two distinct methods: conversion to hexyl groups using n-butyllithium and transformation to ethyl groups via catalytic hydrogenation with Wilkinson's catalyst. When these modified particles were used as seeds in subsequent precipitation polymerizations, only the unmodified particles with intact surface vinyl groups could capture oligomers and grow without secondary initiation. This demonstrated that the precipitation polymerization of DVB in near-θ solvents is fundamentally an entropic precipitation process involving radical reactions between growing particles and newly formed oligomers.

Solvent selection plays a critical role in determining the morphology and uniformity of PDVB microspheres. Acetic acid has emerged as a particularly interesting solvent system due to its amphipathic and environmentally benign nature. Research investigating solvent effects in acetic acid-based systems has revealed that the addition of co-solvents like methyl ethyl ketone (MEK) or n-heptane dramatically influences particle morphology. For instance, monodisperse PDVB microspheres can be obtained with an MEK content of 30 vol% and a DVB loading of 2 vol%, while higher MEK concentrations (up to 90 vol%) produce space-filling macrogels composed of nanometer-sized particles.

The predictability of particle morphology can be enhanced through the application of solubility parameters. Three-dimensional Hansen solubility parameters, particularly the dispersive term (δₐ), provide valuable guidance for selecting appropriate solvent systems. Microspheres or well-defined particles form when the solvent system has moderate Hildebrand solubility parameter values (δ = 20.2-24.3 MPa^(1/2) or δ = 16 MPa^(1/2)), with the dispersive term around 15.4 MPa^(1/2) and the hydrogen bonding parameter below 13.5 MPa^(1/2).

Through systematic solvent selection based on these parameters, researchers have successfully synthesized PDVB microspheres with diverse morphologies ranging from perfectly spherical particles to pumpkin-like structures, cauliflower-shaped aggregates, and space-filling macrogels. This morphological versatility expands the potential applications of PDVB materials in specialized fields requiring precise control over surface area, porosity, and particle architecture.

Distillation-Precipitation Approaches for Narrow Polydispersity Control

Achieving narrow molecular weight distributions and monodisperse particle sizes represents a significant challenge in the synthesis of highly cross-linked poly(divinylbenzene) microspheres. Distillation-precipitation approaches have emerged as effective strategies for addressing this challenge, enabling precise control over polydispersity in PDVB materials.

The distillation-precipitation methodology leverages the differences in boiling points and solubility characteristics of the components in commercial divinylbenzene mixtures. Commercial DVB, typically designated as DVB80, contains approximately 80% active divinylbenzene isomers (predominantly meta- and para-divinylbenzene) along with ethylvinylbenzene and other components. Through careful distillation, researchers can isolate more pure DVB fractions, which then serve as starting materials for precipitation polymerization processes specifically designed to yield narrow polydispersity products.

This approach offers several advantages in controlling particle characteristics:

  • Enhanced isomeric purity - By removing ethylvinylbenzene and isolating specific DVB isomers, the resulting polymers exhibit more consistent crosslinking densities and network structures.

  • Improved monodispersity - The purified monomers polymerize more uniformly, yielding particles with narrower size distributions than those produced from commercial DVB80.

  • Tailored porosity - The controlled polymerization of purified DVB allows for more precise engineering of pore size distributions, critical for applications in chromatography and separations technology.

  • Superior reproducibility - Batch-to-batch variations are significantly reduced when using purified DVB isomers obtained through distillation processes.

The precipitation step following distillation typically employs acetonitrile or similar solvents that function as near-θ solvents for the growing PDVB chains. The polymerization process begins in a homogeneous solution, but as molecular weight increases, the polymer chains precipitate at a critical chain length. This precipitation point can be precisely controlled by adjusting temperature, monomer concentration, and initiator levels to achieve the desired particle characteristics.

Experimental evidence suggests that the growth mechanism in these distillation-precipitation systems involves radical reactions between macromonomer particles and newly formed oligomers. The growing particles are effectively stabilized by transient solvent-swollen gel layers on their surfaces, formed by recently captured oligomers. This self-stabilization mechanism contributes significantly to the narrow polydispersity achieved in these systems.

Physical Description

Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Pale, straw-colored liquid.

Color/Form

Pale, straw-colored liquid.

XLogP3

3.5

Boiling Point

383 °F at 760 mm Hg (NTP, 1992)
392 °F (200 °C)
195 °C
392°F

Flash Point

143 °F (NTP, 1992)
169 °F (76 °C) (open cup)
57 °C (Cleveland open-cup) /DVB-22/
74 °C (Cleveland open-cup) /DVB-55/
76 °C o.c.
169°F (open cup)
(oc) 169°F

Vapor Density

Relative vapor density (air = 1): 4.48

Density

0.93 (NIOSH, 2016)
Relative density (water = 1): 0.9
0.93

LogP

log Kow = 3.8 /Estimated/
3.59 (estimated)

Melting Point

-125 °F (NTP, 1992)
Freezing point: -88 °F (-67 °C)
-66.9 - -52 °C
-125°F
-88°F

UNII

8Z4W41DJ9H

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.7 mm Hg (NIOSH, 2016)
0.579 mm Hg @ 25 °C /meta-isomer/
Vapor pressure, Pa at 32.7 °C: 133
0.7 mmHg

Pictograms

Irritant

Irritant

Impurities

THE COMMERCIAL FORM /OF VINYLSTYRENE/ CONTAINS THE 3 ISOMERIC FORMS TOGETHER WITH ETHYLVINYLBENZENE & DIETHYLBENZENE.

Other CAS

91-14-5
1321-74-0
9003-69-4

Associated Chemicals

o-Divinylbenzene;91-14-5
m-Divinylbenzene;108-57-6
p-Divinylbenzene;105-06-6

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

The method of manufacture is analogous to that for styrene: endothermic dehydrogenation of an isomer mix of diethylbenzenes obtained as a side-stream of ethylbenzene production. Diethylbenzene is vaporized, diluted with superheated steam, and then passed over a catalyst at about 600 °C. The reactor effluent is mainly m- and p-DVB, the corresponding ethylvinylbenzenes, and unreacted diethylbenzene. Most of the o-diethylbenzene undergoes ring closure to naphthalene. Separation of this mixture must compete with the ready polymerization of DVB. Separation can be achieved by vacuum distillation with suitable in-process polymerization inhibitors.

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Plastic material and resin manufacturing
Wholesale and retail trade
Benzene, diethenyl-: ACTIVE
Production of these resins /ion-exchange resins containing DVB/ is estimated to increase 5-10% per year. Other markets show little growth, although research at the University of Akron indicates future increased use of thermoplastic elastomers containing DVB as the heart of a radial or star-configuration block copolymer.
Typical chemical analysis of divinylbenzene: polymer, 100 ppm; aldehydes as CHO, 40 ppm; peroxides as hydrogen peroxide, 5 ppm; sulfur as S, 230 ppm; TBC, 1000 ppm; total unsaturation (as ethylvinylbenzene), 149.4 wt%; m-divinylbenzene, 36.4 wt%; p-divinylbenzene, 18.6 wt%; total divinylbenzene, 55.0 wt%; m-ethylvinylbenzene, 25 wt%; p-ethylvinylbenzene, 13 wt%. /DVB-55/
Typical chemical analysis of divinylbenzene: polymer, 100 ppm; aldehydes as CHO, 40 ppm; peroxides as hydrogen peroxide, 5 ppm; sulfur as S, 20 ppm; TBC, 1000 ppm; total unsaturation (as ethylvinylbenzene), 83.3 wt%; m-divinylbenzene, 17.1 wt%; p-divinylbenzene, 8.2 wt%; total divinylbenzene, 25.3 wt%; m-ethylvinylbenzene, 23.1 wt%; p-ethylvinylbenzene, 10 wt%. /DVB-22/
A SLOW-RELEASE INSECTICIDAL FUMIGATION DEVICE IS OBTAINED BY IMPREGNATING PLATES MADE OF HIGH-DENSITY POROUS MATERIAL WITH DICHLOROVOS. A 360 G POROUS ALUMINA PLATE IS IMPREGNATED WITH A MIXTURE OF DICHLOROVOS 20, DIETHYL PHTHALATE 18, 4-METHOXYSYTRENE 0.4 & VINYLSTYRENE (MIXTURE OF M- & P-DIVINYLBENZENE) 1.6 G.
For more General Manufacturing Information (Complete) data for VINYLSTYRENE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: OSHA 89, Gas Chromatography using Flame Ionization Detection; Analyte: divinylbenzene; Matrix: air; Reliable Quantitation Limit: 94 ppb (500 ug/cu m)

Storage Conditions

Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred.
If uninhibited, store at below 90 °F. Should contain inhibitor when stored or shipped.
/Store/ separated from oxidants. Cool. Store only if stabilized.
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/

Dates

Modify: 2023-08-15

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